molecular formula C18H16FN3O2 B15109850 N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B15109850
M. Wt: 325.3 g/mol
InChI Key: SODAEOJJKAAIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylindole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,3-dimethyl-1H-indole-5-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.

The uniqueness of N’-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

InChI

InChI=1S/C18H16FN3O2/c1-10-11(2)20-16-8-7-12(9-14(10)16)17(23)21-22-18(24)13-5-3-4-6-15(13)19/h3-9,20H,1-2H3,(H,21,23)(H,22,24)

InChI Key

SODAEOJJKAAIOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.